molecular formula C6H7ClN2 B13128951 4-(Chloromethyl)-5-methylpyridazine

4-(Chloromethyl)-5-methylpyridazine

Cat. No.: B13128951
M. Wt: 142.58 g/mol
InChI Key: ALOYHZIAAVCBGP-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-5-methylpyridazine is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 2 of a six-membered ring. The presence of a chloromethyl group at position 4 and a methyl group at position 5 makes this compound unique and of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-5-methylpyridazine typically involves the chloromethylation of 5-methylpyridazine. This can be achieved through the reaction of 5-methylpyridazine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-5-methylpyridazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridazine ring can be reduced under specific conditions to form dihydropyridazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Reactions: Products include azidomethyl, thiocyanatomethyl, and methoxymethyl derivatives.

    Oxidation Reactions: Products include 4-(chloromethyl)-5-formylpyridazine and 4-(chloromethyl)-5-carboxypyridazine.

    Reduction Reactions: Products include 4-(chloromethyl)-5-methyl-1,2-dihydropyridazine.

Scientific Research Applications

4-(Chloromethyl)-5-methylpyridazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-5-methylpyridazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, potentially leading to biological effects such as enzyme inhibition or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)pyridazine: Lacks the methyl group at position 5, which may affect its reactivity and biological activity.

    5-Methylpyridazine: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    4-Methylpyridazine: Lacks both the chloromethyl and methyl groups, resulting in different chemical properties.

Uniqueness

4-(Chloromethyl)-5-methylpyridazine is unique due to the presence of both the chloromethyl and methyl groups, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H7ClN2

Molecular Weight

142.58 g/mol

IUPAC Name

4-(chloromethyl)-5-methylpyridazine

InChI

InChI=1S/C6H7ClN2/c1-5-3-8-9-4-6(5)2-7/h3-4H,2H2,1H3

InChI Key

ALOYHZIAAVCBGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=NC=C1CCl

Origin of Product

United States

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